6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
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Overview
Description
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom, a pyridine ring, and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the reaction of 6-fluoropyridine-3-boronic acid pinacol ester with appropriate amide-forming reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, substituted pyridines, and reduced boronic esters, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential as a molecular probe in biological studies due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Fluoro-3-pyridinylboronic acid
Uniqueness
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a fluorine atom and a boronic ester group. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H16BFN2O3 |
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Molecular Weight |
266.08 g/mol |
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H16BFN2O3/c1-11(2)12(3,4)19-13(18-11)7-5-6-8(10(15)17)16-9(7)14/h5-6H,1-4H3,(H2,15,17) |
InChI Key |
CDTAKPUWJSIKQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
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